molecular formula C14H12O2 B6370955 5-(3-Formylphenyl)-3-methylphenol, 95% CAS No. 1261958-43-3

5-(3-Formylphenyl)-3-methylphenol, 95%

Cat. No. B6370955
CAS RN: 1261958-43-3
M. Wt: 212.24 g/mol
InChI Key: WFQFNEOMYYFHLB-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-3-methylphenol, 95% (5-FMP-3MP) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 189.18 g/mol. 5-FMP-3MP is a common reagent used in organic synthesis and as a starting material for the preparation of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other products.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-3-methylphenol, 95% is not well understood. It is believed to act as a catalyst in the reaction of 3-methylphenol and formic acid, which produces the desired product. The reaction is believed to involve the formation of a complex between the two reactants, which is then broken down to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-3-methylphenol, 95% have not been extensively studied. It is believed to have no significant adverse effects on humans or animals. It is not known to be toxic or hazardous at the concentrations typically used in laboratory experiments.

Advantages and Limitations for Lab Experiments

5-(3-Formylphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also easy to use and has a high yield. The major limitation of 5-(3-Formylphenyl)-3-methylphenol, 95% is that it is not very soluble in water, which can limit its usefulness in some applications.

Future Directions

The potential future directions for 5-(3-Formylphenyl)-3-methylphenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its solubility and reactivity could lead to new and improved synthesis methods. Finally, further research into its potential use as a catalyst for other reactions could lead to new and improved products.

Synthesis Methods

5-(3-Formylphenyl)-3-methylphenol, 95% is produced by the reaction of 3-methylphenol and formic acid. This reaction is performed in aqueous solution and is catalyzed by a base such as potassium hydroxide. The reaction is exothermic and the yield of 5-(3-Formylphenyl)-3-methylphenol, 95% is typically around 95%.

Scientific Research Applications

5-(3-Formylphenyl)-3-methylphenol, 95% is a useful reagent for organic synthesis, and has been used in a variety of research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used in the synthesis of polymers and other materials.

properties

IUPAC Name

3-(3-hydroxy-5-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFNEOMYYFHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683703
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-43-3
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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